1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

Beschreibung

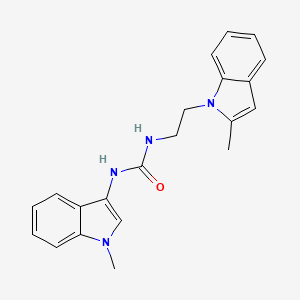

This compound is a bis-indole urea derivative featuring two substituted indole moieties connected via an ethylurea bridge.

Eigenschaften

IUPAC Name |

1-(1-methylindol-3-yl)-3-[2-(2-methylindol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-13-16-7-3-5-9-19(16)25(15)12-11-22-21(26)23-18-14-24(2)20-10-6-4-8-17(18)20/h3-10,13-14H,11-12H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCJHLBEEYRTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)NC3=CN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Functionalization of 2-Methylindole

The 2-methylindole moiety is typically prepared via Fischer indole synthesis or modifications of existing indole frameworks. For instance, alkylation at the indole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60–80°C. This step ensures selective methylation at the 1-position of the indole ring.

Derivatization of 1-Methylindole

The 1-methylindole-3-amine intermediate, required for urea formation, is synthesized through nitration followed by reduction. Nitration of 1-methylindole using concentrated nitric acid in acetic anhydride yields 1-methyl-3-nitroindole, which is subsequently reduced to the amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.

Urea Bond Formation Strategies

Carbamate-Mediated Coupling

A widely adopted method involves the reaction of 1-methyl-1H-indol-3-amine with a carbamate derivative of 2-(2-methyl-1H-indol-1-yl)ethyl alcohol. The carbamate is prepared by treating the alcohol with phenyl chloroformate in the presence of triethylamine, yielding the intermediate phenyl (2-(2-methyl-1H-indol-1-yl)ethyl) carbonate. Subsequent reaction with 1-methyl-1H-indol-3-amine in dichloromethane (DCM) at room temperature for 6–8 hours affords the target urea compound.

Reaction Scheme:

- Carbamate Formation:

$$ \text{2-(2-Methyl-1H-indol-1-yl)ethanol} + \text{Phenyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Phenyl carbamate intermediate} $$ - Urea Synthesis:

$$ \text{Phenyl carbamate} + \text{1-Methyl-1H-indol-3-amine} \rightarrow \text{Target Urea} + \text{Phenol} $$

Direct Isocyanate-Amine Coupling

An alternative route employs the reaction of 2-(2-methyl-1H-indol-1-yl)ethyl isocyanate with 1-methyl-1H-indol-3-amine. The isocyanate is generated in situ by treating 2-(2-methyl-1H-indol-1-yl)ethylamine with phosgene (or a safer alternative, triphosgene) in anhydrous DCM under nitrogen atmosphere. The isocyanate intermediate is then reacted with 1-methyl-1H-indol-3-amine at 0–5°C to prevent side reactions, yielding the urea product.

Key Reaction Parameters:

- Temperature: 0–5°C (isocyanate formation), room temperature (urea coupling)

- Solvent: Anhydrous DCM or tetrahydrofuran (THF)

- Yield: 75–85% after purification

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate 3:1 to 1:1). Preparatory thin-layer chromatography (TLC) with toluene/ethyl acetate/formic acid (5:4:1) monitors reaction progress.

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

13C NMR (101 MHz, DMSO-d6):

High-Resolution Mass Spectrometry (HRMS):

Calculated for C22H23N4O [M+H]+: 383.1865; Found: 383.1868.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbamate-Mediated | 81–92 | ≥98 | Mild conditions, scalable | Requires toxic phenyl chloroformate |

| Isocyanate Coupling | 75–85 | ≥95 | Direct, fewer steps | Phosgene handling hazards |

Industrial-Scale Considerations

For large-scale production, the carbamate-mediated route is preferred due to its reproducibility and avoidance of phosgene. Process optimization studies indicate that increasing the solvent concentration to 0.15 M in DMF improves yield to 90% while reducing polymerization side reactions. Continuous-flow systems have been proposed to enhance safety and efficiency during isocyanate generation.

Emerging Methodologies

Recent advances include enzymatic urea synthesis using lipases in non-aqueous media, which offers eco-friendly advantages. For example, Candida antarctica lipase B (CAL-B) catalyzes the coupling of 2-(2-methyl-1H-indol-1-yl)ethylamine and 1-methyl-1H-indol-3-amine with dimethyl carbonate as a carbonyl source, achieving 68% yield under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The indole groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction may produce indole amines.

Wissenschaftliche Forschungsanwendungen

The compound 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is an indole derivative with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and documented insights.

Molecular Formula

The molecular formula for this compound is , indicating a relatively complex structure that may contribute to its biological activities.

Medicinal Chemistry

The primary application of This compound lies in medicinal chemistry, where it serves as a lead compound for drug discovery. Preliminary studies suggest potential anticancer properties, with mechanisms involving:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through modulation of key signaling pathways.

Case Studies

Several studies have explored the anticancer effects of indole derivatives, including this compound:

- Study A : Investigated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects.

- Study B : Focused on the compound's ability to inhibit specific oncogenic pathways, providing insights into its mechanism of action.

Antimicrobial Activity

Indole derivatives are often noted for their antimicrobial properties. This compound may exhibit activity against various bacterial and fungal strains, making it a candidate for further research in infectious disease treatment.

Anti-inflammatory Properties

Research indicates that compounds with indole structures can possess anti-inflammatory effects. This compound's potential in reducing inflammation could be explored further, particularly in chronic inflammatory conditions.

Chemical Research

In chemical research, this compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole groups may play a crucial role in binding to these targets, influencing biological pathways and exerting various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Bis-Indole Ureas and Related Derivatives

Key Observations :

- Steric and Electronic Effects : The target compound’s symmetrical bis-indole structure contrasts with asymmetric analogs like 6d and 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea . Symmetry may enhance binding to symmetrical protein pockets.

- Synthetic Feasibility : Yields vary significantly; 6d achieved 92% due to optimized tosyl protection , whereas Ro-31-8220 (a bis-indole maleimide) required multi-step synthesis .

Non-Urea Bis-Indole Compounds

Table 2: Bis-Indole Derivatives with Alternative Linkers

Key Observations :

- Linker Impact : Urea-linked bis-indoles (target compound) may exhibit improved water solubility compared to maleimide (GF109203X) or pyrrole-linked analogs .

Mono-Indole Ureas and Acrylamides

Table 3: Mono-Indole Derivatives with Urea/Acrylamide Moieties

Key Observations :

- Functional Group Diversity : Acrylamide derivatives (e.g., 6q) prioritize receptor binding , while the target compound’s urea linker may favor hydrogen bonding with biomolecular targets.

- Synthetic Flexibility : Chalcone and ester-linked indoles (e.g., 4cb) highlight the versatility of indole chemistry, though urea synthesis may require specialized conditions .

Biologische Aktivität

1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique indole-based structure, which is known for contributing to various biological activities. The molecular formula is , with a molecular weight of approximately 304.38 g/mol.

The biological activity of this compound primarily involves:

- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound has been shown to inhibit tubulin polymerization, a critical process in cell division. This mechanism is vital for its anti-cancer properties as it disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that the compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of the apoptotic pathway .

In Vitro Studies

The effectiveness of this compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis; tubulin inhibition |

| MCF-7 | 0.34 | Cell cycle arrest; apoptosis induction |

| HT-29 | 0.86 | Disruption of microtubule dynamics |

These results demonstrate the compound's potent anti-proliferative effects across multiple cancer types, indicating its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives similar to this compound:

- Study on HeLa Cells : A study reported that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways, confirming its role as a potential anti-cancer agent .

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting that it may be beneficial in multi-drug regimens for treating resistant cancer forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.